2-[(4-Iodobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole
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Overview
Description
2-[(4-Iodobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Iodobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole typically involves the reaction of 4-iodobenzyl chloride with 2-methoxyphenyl hydrazine to form an intermediate hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Iodobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide or potassium cyanide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of sulfoxide or sulfone derivatives.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
2-[(4-Iodobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[(4-Iodobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or interfere with cellular processes by interacting with receptors. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Furyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole
- 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
Uniqueness
2-[(4-Iodobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of both the iodobenzyl and methoxyphenyl groups, which can impart distinct biological activities and chemical reactivity compared to other oxadiazole derivatives .
Properties
Molecular Formula |
C16H13IN2O2S |
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Molecular Weight |
424.3 g/mol |
IUPAC Name |
2-[(4-iodophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H13IN2O2S/c1-20-14-5-3-2-4-13(14)15-18-19-16(21-15)22-10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3 |
InChI Key |
AENBBCPYFNCZES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC3=CC=C(C=C3)I |
Origin of Product |
United States |
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